Diisopropyl terephthalate

概要

説明

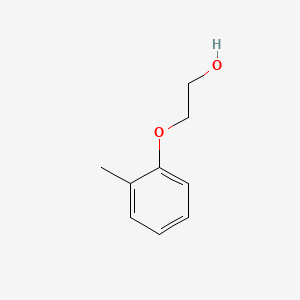

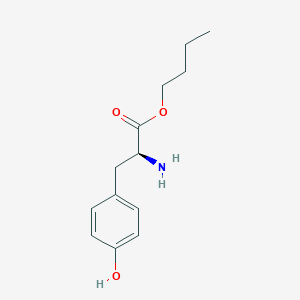

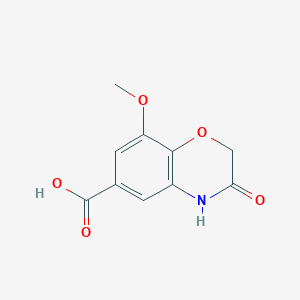

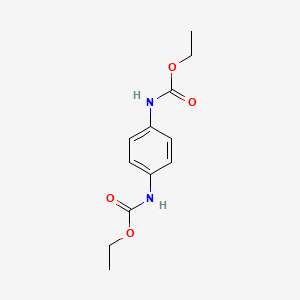

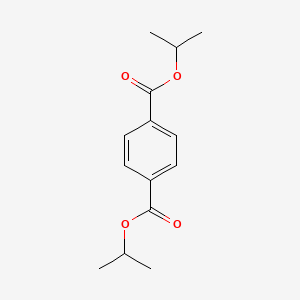

Diisopropyl terephthalate is a chemical compound with the molecular formula C14H18O4 . It has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da . It is also known by other names such as 1,4-Benzenedicarboxylic acid, bis(1-methylethyl) ester, and 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate .

Physical And Chemical Properties Analysis

Diisopropyl terephthalate has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da . Further physical and chemical properties are not provided in the search results.

科学的研究の応用

1. Synthesis and Characterization of Poly(butylene terephthalate) Copolyesters Derived from Threitol

- Summary of Application : This research involves the synthesis and characterization of poly(butylene terephthalate) copolyesters derived from threitol. These copolyesters were obtained by polycondensation in solution from mixtures of 1,4-butanediol and 2,3-di-O-benzyl-L-threitol with terephthaloyl chloride .

- Methods of Application : The copolyesters were synthesized by polycondensation in solution from mixtures of 1,4-butanediol and 2,3-di-O-benzyl-L-threitol with terephthaloyl chloride .

- Results or Outcomes : The copolyesters had weight-average molecular weights between 4,000 and 12,000 g mol 1 and dispersities around 1.5. They were thermally stable well above 300°C. Copolyesters containing up to 30% of dibenzyl threitol units were found to be crystalline and to adopt the same crystal structure as the parent homopolyester poly(butylene terephthalate) .

2. Mechanistic Aspects of Poly(ethylene terephthalate) Recycling

- Summary of Application : This research focuses on the recycling of poly(ethylene terephthalate) (PET), a type of polyester, to minimize overall crude oil-based materials consumption and decrease greenhouse gas emissions .

- Methods of Application : The review discusses the chemical glycolysis process as an outstanding recycling technique for PET, emphasizing the performance of catalysts, reaction conditions and methods, degradation agents, the kinetics of reactions, and reprocessing products .

- Results or Outcomes : A correct understanding of the PET recycling reaction mechanism leads to making the right decisions in waste management .

3. Diverging trends of plasticizers (phthalates and non-phthalates) in indoor and freshwater environments

- Summary of Application : This research investigates the patterns and trends of 19 regulated and emerging plasticizers in house dust from German homes and in suspended particulate matter (SPM) from major German rivers .

- Methods of Application : The samples were used from the mid-2000s and late 2010s from two governmental long-term monitoring programs in Germany .

- Results or Outcomes : The study found a significant decrease of low molecular weight (LMW) phthalates in both house dust and SPM. This was accompanied by their substitution with high molecular weight (HMW) phthalates and non-phthalates .

4. Metabolic and enzymatic engineering strategies for polyethylene terephthalate degradation and valorization

- Summary of Application : This review describes several engineering approaches aiming at enhancing the performances of PET-degrading enzymes and presents the current metabolic engineering strategies adopted to bio-upcycle PET into high-value molecules .

- Methods of Application : The review discusses the enzyme-mediated biocatalytic depolymerization as a potentially bio-sustainable method for treating and recycling plastics .

- Results or Outcomes : The review suggests that a correct understanding of the PET recycling reaction mechanism leads to making the right decisions in waste management .

5. Copper-supported catalysts for sustainable PET depolymerization

- Summary of Application : This research focuses on the development of copper-supported catalysts for sustainable PET depolymerization .

- Methods of Application : The research discusses the catalytic methanolysis technology which enables the depolymerization of PET into high-value dimethyl terephthalate (DMT) monomers .

- Results or Outcomes : The research suggests that the developed catalysts can potentially contribute to the sustainable depolymerization of PET .

6. Diverging trends of plasticizers (phthalates and non-phthalates) in indoor and freshwater environments

- Summary of Application : This research investigates the patterns and trends of 19 regulated and emerging plasticizers in house dust from German homes and in suspended particulate matter (SPM) from major German rivers .

- Methods of Application : The samples were used from the mid-2000s and late 2010s from two governmental long-term monitoring programs in Germany .

- Results or Outcomes : The study found a significant decrease of low molecular weight (LMW) phthalates in both house dust and SPM. This was accompanied by their substitution with high molecular weight (HMW) phthalates and non-phthalates .

7. Metabolic and enzymatic engineering strategies for polyethylene terephthalate degradation and valorization

- Summary of Application : This review describes several engineering approaches aiming at enhancing the performances of PET-degrading enzymes and presents the current metabolic engineering strategies adopted to bio-upcycle PET into high-value molecules .

- Methods of Application : The review discusses the enzyme-mediated biocatalytic depolymerization as a potentially bio-sustainable method for treating and recycling plastics .

- Results or Outcomes : The review suggests that a correct understanding of the PET recycling reaction mechanism leads to making the right decisions in waste management .

8. Copper-supported catalysts for sustainable PET depolymerization

- Summary of Application : This research focuses on the development of copper-supported catalysts for sustainable PET depolymerization .

- Methods of Application : The research discusses the catalytic methanolysis technology which enables the depolymerization of PET into high-value dimethyl terephthalate (DMT) monomers .

- Results or Outcomes : The research suggests that the developed catalysts can potentially contribute to the sustainable depolymerization of PET .

Safety And Hazards

The safety data sheet for a related compound, Diisopropyl methylphosphonate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

While specific future directions for Diisopropyl terephthalate are not mentioned in the search results, there is a growing interest in the biodegradation of plastics, including PET, due to environmental concerns . This suggests that future research may focus on the biodegradability of Diisopropyl terephthalate and its potential uses in sustainable practices.

特性

IUPAC Name |

dipropan-2-yl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9(2)17-13(15)11-5-7-12(8-6-11)14(16)18-10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUDSKSILZNHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214428 | |

| Record name | Terephthalic acid, diisopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropyl terephthalate | |

CAS RN |

6422-84-0 | |

| Record name | 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalic acid, diisopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalic acid, diisopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Naphthalenamine, 4-[(4-aminophenyl)azo]-](/img/structure/B1594426.png)